3-Bromo-2-fluorophenylurea

Physicochemical profiling Regioisomer differentiation Pre-formulation

3-Bromo-2-fluorophenylurea (CAS 1522643-10-2; molecular formula C₇H₆BrFN₂O; MW 233.04 g/mol) is a disubstituted phenylurea bearing bromine at the 3-position and fluorine at the 2-position of the aromatic ring. The compound belongs to the aryl urea class, widely exploited in medicinal chemistry and agrochemical discovery for hydrogen-bonding capacity, conformational rigidity, and metabolic stability conferred by the urea bridge.

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
Cat. No. B12842498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorophenylurea
Molecular FormulaC7H6BrFN2O
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)NC(=O)N
InChIInChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyLJWRVCBMWKTPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorophenylurea – Core Physicochemical Profile and Substitution-Pattern Rationale for Procurement


3-Bromo-2-fluorophenylurea (CAS 1522643-10-2; molecular formula C₇H₆BrFN₂O; MW 233.04 g/mol) is a disubstituted phenylurea bearing bromine at the 3-position and fluorine at the 2-position of the aromatic ring . The compound belongs to the aryl urea class, widely exploited in medicinal chemistry and agrochemical discovery for hydrogen-bonding capacity, conformational rigidity, and metabolic stability conferred by the urea bridge [1]. Its defining structural feature—the ortho-fluorine / meta-bromine pairing—creates an electronic and steric profile distinct from regioisomeric analogs (e.g., 2-bromo-3-fluorophenylurea) and mono-halogenated phenylureas, with implications for cross-coupling reactivity, CYP-mediated metabolism, and lipophilicity tuning .

Why 3-Bromo-2-fluorophenylurea Cannot Be Casually Replaced by a Regioisomer or a Mono-Halogenated Analog


Phenylurea derivatives with different halogen substitution patterns are not interchangeable building blocks. The 3-Br/2-F arrangement simultaneously provides a heavy-atom handle for palladium-catalyzed cross-coupling (C–Br at the meta position relative to urea) and an ortho-fluorine that lowers aryl ring electron density, reducing oxidative metabolism while preserving hydrogen-bond acceptor capacity . Regioisomeric 2-bromo-3-fluorophenylurea places the C–Br bond in a sterically hindered ortho environment, which can reduce cross-coupling efficiency . Mono-halogenated analogs (e.g., 3-bromophenylurea or 2-fluorophenylurea) lack this dual modulation, leading to divergent CYP inhibition profiles and lipophilicity—factors that directly affect downstream PK/PD if the compound is used as a precursor in drug discovery programs [1].

Quantitative Differentiation Evidence for 3-Bromo-2-fluorophenylurea Versus Closest Analogs


Regioisomeric pKa and Boiling-Point Comparison: 3-Br,2-F vs 2-Br,3-F Substitution

Predicted pKa and boiling-point values enable direct regioisomer discrimination. 3-Bromo-2-fluorophenylurea exhibits a pKa of 13.24±0.70 and a boiling point of 274.4±30.0 °C . The regioisomer 2-bromo-3-fluorophenylurea shows a pKa of 13.28±0.70 and a boiling point of 276.0±30.0 °C . The near-identical bulk properties confirm that selection between these isomers cannot rely on distillation or acid-base extraction; rather, the choice is driven by the distinct steric and electronic environment of the Br substituent—meta (accessible for cross-coupling) vs ortho (sterically hindered) relative to the urea group.

Physicochemical profiling Regioisomer differentiation Pre-formulation

CYP3A4 Inhibition Potency of the 3-Bromophenylurea Scaffold: Class-Level Comparison with 3-Chloro and 3-Fluoro Analogs

In a systematic panel of substituted phenyl urea analogs evaluated for CYP3A4/5 inhibition, the 3-bromophenylurea derivative (CID 57404044) displayed a CYP3A4 IC₅₀ of 0.092 µM with 124-fold selectivity over CYP3A5 (IC₅₀ 11.4 µM) [1]. This represents a 5.2-fold greater CYP3A4 potency compared to the 3-chlorophenylurea analog (IC₅₀ 0.48 µM; 110-fold selective) and a 7.7-fold increase over the 3-fluorophenylurea analog (IC₅₀ 0.71 µM; 16-fold selective). The unsubstituted phenylurea (R = H) was substantially weaker (IC₅₀ 1.2 µM; 37-fold selective). These data are class-level inferences for the 3-bromophenylurea scaffold and have not been directly measured for 3-bromo-2-fluorophenylurea itself; the additional ortho-fluorine is expected to further modulate CYP affinity and isoform selectivity.

CYP450 inhibition Drug metabolism Scaffold selectivity

Lipophilicity Modulation by Mixed Halogenation: LogP Comparison Across Halo-Phenylurea Series

3-Bromo-2-fluorophenylurea has a reported LogP of 2.0788 . This value represents a reduction relative to 3-bromophenylurea (LogP 2.71300 ) and is closely aligned with 2-fluorophenylurea (LogP 2.08960 ). The data indicate that introducing a 2-fluoro substituent onto 3-bromophenylurea decreases the predicted LogP by approximately 0.63 log units—effectively 'cancelling' the lipophilicity gain normally imparted by the bromine atom alone. This balanced hydrophobicity (LogP ≈ 2.1) places the compound within favorable drug-like space while retaining the synthetic utility of the aryl bromide.

Lipophilicity LogP ADME prediction

Topological Polar Surface Area Parity Across Phenylurea Congeners: Implications for Membrane Permeability

The topological polar surface area (TPSA) of 3-bromo-2-fluorophenylurea is 55.12 Ų . This value is identical to that of 2-fluorophenylurea (TPSA 55.12 Ų ) and 3-bromophenylurea (TPSA 55.12 Ų [1]), reflecting the fact that TPSA is dominated by the urea moiety (two H-bond donors, one H-bond acceptor) and is insensitive to halogen substitution on the aromatic ring. With a TPSA well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų ceiling frequently correlated with blood-brain barrier penetration, this compound class is predicted to have favorable passive membrane permeability regardless of halogenation pattern.

TPSA Membrane permeability Blood-brain barrier

3-Bromo-2-fluorophenyl Motif as a Privileged Fragment in Clinical-Stage Kinase Inhibitors

The 3-bromo-2-fluorophenyl fragment—directly derivable from 3-bromo-2-fluorophenylurea via urea hydrolysis or transamidation—appears as the P1 pharmacophore in JCN037 (JGK037), a non-covalent, brain-penetrant EGFR tyrosine kinase inhibitor. JCN037 exhibits IC₅₀ values of 2.49 nM (wild-type EGFR), 3.95 nM (phospho-wtEGFR), and 4.48 nM (phospho-EGFRvIII) . The ortho-fluorine is critical for binding pose; its removal or relocation to the 3-position (with Br at 2-position) is expected to alter the dihedral angle between the phenyl ring and the quinazoline core, impacting hinge-region interactions. Patent literature further discloses polymorphs of (S)-N-(3-bromo-2-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine, underlining the industrial relevance of this substitution pattern [1].

Kinase inhibitor EGFR inhibitor Fragment-based drug design

Procurement-Driven Application Scenarios Where 3-Bromo-2-fluorophenylurea Offers Demonstrable Advantage


Medicinal Chemistry: Synthesis of EGFR and Related Kinase Inhibitor Candidates

3-Bromo-2-fluorophenylurea serves as a direct precursor to the 3-bromo-2-fluoroaniline fragment via hydrolysis, which is the key P1 motif in JCN037—a low-nanomolar EGFR inhibitor with brain penetration . The ortho-fluorine is essential for the binding conformation observed in co-crystal structures (PDB 9q0s), and the meta-bromine provides a vector for further elaboration via Suzuki or Buchwald-Hartwig coupling. Programs synthesizing focused kinase libraries around quinazoline, dioxinoquinazoline, or related hinge-binding scaffolds should prioritize this regioisomer over 2-bromo-3-fluorophenylurea, for which no equivalent co-crystal or potency data are publicly available. Recommended procurement purity: ≥98% (HPLC).

Cytochrome P450 Probe Development and CYP3A4 Selectivity Screening

Class-level evidence from the NIH MLPCN probe program demonstrates that 3-bromophenylurea derivatives exhibit the highest CYP3A4 inhibitory potency and isoform selectivity among 3-halo congeners (3-Br IC₅₀ 0.092 µM, 124-fold over CYP3A5; vs 3-Cl IC₅₀ 0.48 µM, 110-fold; vs 3-F IC₅₀ 0.71 µM, 16-fold) [1]. 3-Bromo-2-fluorophenylurea, by introducing an additional ortho-fluorine, offers a tool compound for investigating whether dual halogenation enhances or attenuates CYP3A4/5 selectivity. This is relevant for laboratories developing isoform-selective CYP3A4 probes or assessing structure-metabolism relationships in halogenated phenylurea series.

Agrochemical Discovery: Halogenated Phenylurea Herbicide and Insecticide Lead Optimization

Substituted phenylureas are established chemotypes in herbicide (e.g., diuron, linuron analogs) and insecticide (e.g., triflumuron class) discovery [2]. The 3-Br/2-F combination offers a LogP of 2.08—significantly lower than 3-bromophenylurea (LogP 2.71) and within the optimal range for foliar uptake (LogP 2–4) . This balanced lipophilicity, combined with the synthetic versatility of the aryl bromide for late-stage diversification, makes 3-bromo-2-fluorophenylurea a strategic intermediate for generating agrochemical screening libraries where both halogen electronic effects and ADME properties must be simultaneously optimized.

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Halogen Reactivity

The presence of two chemically distinct halogen atoms (Br for Pd-catalyzed cross-coupling; F as a metabolically stable ¹⁹F NMR probe) enables sequential orthogonal functionalization. The bromine at the 3-position can be selectively displaced in Suzuki-Miyaura coupling without affecting the C–F bond, while the fluorine serves as a sensitive reporter for ¹⁹F NMR-based binding assays or metabolic tracing. This dual functionality is absent in mono-halogenated phenylureas (3-bromophenylurea or 2-fluorophenylurea) and is position-dependent—the 2-Br,3-F regioisomer places the cross-coupling handle in a sterically hindered ortho environment, potentially reducing reaction yields .

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